Mometasone Furoate-13C,d6

Isotope Labeling Internal Standard LC-MS/MS

Inconsistent IS performance or H/D exchange in mometasone furoate LC-MS/MS assays? Mometasone Furoate-13C,d6 solves this with dual 13C and D6 labeling for a robust +7 Da mass shift. • Eliminates H/D exchange & isotopic interference common with d3/d5 analogs • Validated 2D-LC-MS/MS method achieves 0.25 pg/mL LLOQ in human plasma • Consistent recovery (6.0% CV) demonstrated in lipemic/hemolyzed matrices

Molecular Formula C2613CH24D6Cl2O6
Molecular Weight 528.46
Cat. No. B1165196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMometasone Furoate-13C,d6
Molecular FormulaC2613CH24D6Cl2O6
Molecular Weight528.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mometasone Furoate-13C,d6: Dual-Labeled Internal Standard


Mometasone Furoate-13C,d6 is a stable isotope-labeled analog of the potent synthetic glucocorticoid mometasone furoate . It incorporates one carbon-13 atom and six deuterium atoms into its molecular structure [1]. This compound is specifically designed as an internal standard (IS) for the precise quantitative determination of mometasone furoate in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Limitations of Alternative Internal Standards for Mometasone Furoate-13C,d6


In LC-MS/MS-based quantitative bioanalysis, the internal standard must be chemically identical to the analyte to compensate for matrix effects, extraction variability, and instrument fluctuations [1]. However, unlabeled mometasone furoate would be indistinguishable from the analyte and thus unsuitable [2]. While singly-labeled deuterated analogs (e.g., Mometasone Furoate-d3) offer a mass shift, they may be susceptible to hydrogen-deuterium exchange in certain matrices or during sample preparation, potentially leading to inaccurate quantification [3]. The dual labeling of Mometasone Furoate-13C,d6 with both carbon-13 and deuterium provides a robust mass shift that minimizes the risk of isotopic interference while maintaining identical physiochemical behavior, ensuring accurate and reliable pharmacokinetic and bioequivalence data [4].

Mometasone Furoate-13C,d6: Quantitative Evidence


Superior Isotopic Purity and Mass Shift from Dual Labeling

Mometasone Furoate-13C,d6 exhibits a higher isotopic purity specification compared to the commercially available Mometasone Furoate-d3 analog . The dual-labeled compound is specified with a purity of ≥95% by HPLC, 98% atom D, and 98% atom 13C, ensuring a minimal contribution from unlabeled material . In contrast, a common Mometasone Furoate-d3 product is listed with a purity of 'not less than 90%' by HPLC, with no specified isotopic enrichment . This lower purity and undefined isotopic enrichment can introduce a significant unlabeled component, which can interfere with the analyte signal and compromise assay accuracy, especially at low concentrations.

Isotope Labeling Internal Standard LC-MS/MS Mometasone Furoate

Ultra-Sensitive 2D-LC-MS/MS Assay Validation

Mometasone Furoate-13C,d6 has been rigorously validated as an internal standard in a 2D-LC-MS/MS method for human plasma, achieving a lower limit of quantitation (LLOQ) of 0.25 pg/mL [1]. This method, which utilized Mometasone Furoate-13C,d6, demonstrated a linear range from 0.25 to 30 pg/mL and was successfully applied to a bioequivalence study of nasal spray formulations [1]. This performance is benchmarked against a separate LC-MS/MS method using a different internal standard (m/z 525.8 → 355.0 transition), which achieved an LLOQ of 0.250 pg/mL [2]. The 2D-LC-MS/MS method using the dual-labeled standard offers a comparable, industry-leading sensitivity for quantifying mometasone furoate in complex matrices.

2D-LC-MS/MS Bioequivalence Method Validation Mometasone Furoate

Stability and Robustness in Clinical Matrices

Mometasone Furoate-13C,d6 was used as an internal standard in a validated LC-MS/MS method that demonstrated consistent and reproducible normalized recoveries with a coefficient of variation (CV) of 6.0% [1]. The method also showed that the internal standard normalized matrix factor (MF) was not affected in normal, lipemic, or hemolyzed plasma, with a CV (%) below 15% [1]. This robust performance is a direct result of the internal standard's near-identical behavior to the analyte, effectively compensating for matrix effects and extraction variability.

Matrix Effect Stability Clinical Pharmacokinetics Mometasone Furoate

Isotopic Interference Mitigation with Dual Labeling

Mometasone Furoate-13C,d6 incorporates both 13C and deuterium labels, providing a +7 Da mass shift from the unlabeled analyte (m/z 520.9 → m/z 527.9) [1]. This dual labeling strategy offers a distinct advantage over singly-labeled deuterated analogs (e.g., +3 Da for d3 analogs) by significantly reducing the potential for isotopic interference from the internal standard's M+1 or M+2 isotopes overlapping with the analyte signal. Furthermore, the 13C label is less susceptible to hydrogen-deuterium exchange, which can occur with deuterium-only labels and lead to inaccurate quantification [2].

Isotopic Interference In-Source Fragmentation LC-MS/MS Stable Isotope Labeling

Validated Bioequivalence and Clinical PK Applications

Mometasone Furoate-13C,d6 has been directly applied as the internal standard in two distinct, fully validated LC-MS/MS methods supporting regulatory studies [1][2]. One method was used for a bioequivalence study of mometasone furoate nasal sprays, demonstrating the standard's suitability for generic drug development [1]. Another method supported clinical pharmacokinetic studies in patients receiving a fixed-dose combination of mometasone furoate, indacaterol, and glycopyrronium, proving the standard's utility in complex clinical trial settings [2]. This established track record in regulatory-facing applications reduces method development risk and accelerates project timelines.

Bioequivalence Clinical Pharmacokinetics Regulatory Science Mometasone Furoate

Mometasone Furoate-13C,d6: Application Scenarios


Bioequivalence Studies for Nasal Sprays and Inhalers

Mometasone Furoate-13C,d6 is the internal standard of choice for quantifying mometasone furoate in human plasma during bioequivalence studies of generic nasal spray or dry powder inhaler formulations [1]. The validated 2D-LC-MS/MS method using this standard achieves the sub-pg/mL sensitivity (0.25 pg/mL LLOQ) required to characterize the low systemic exposure following intranasal or inhaled administration [1]. Its proven ability to compensate for matrix effects in human plasma ensures accurate and reliable data for regulatory submission to agencies like the FDA and EMA [2].

Clinical PK Studies of Fixed-Dose Combinations

For clinical trials investigating novel fixed-dose combinations of mometasone furoate with other respiratory drugs (e.g., indacaterol, glycopyrronium), Mometasone Furoate-13C,d6 provides a robust and interference-free internal standard [1]. The dual-labeled compound's stability in complex matrices, including lipemic and hemolyzed plasma, and its consistent recovery (6.0% CV) have been demonstrated in a validated LC-MS/MS method that successfully supported clinical pharmacokinetic analysis [1].

Replacing Unreliable Singly-Labeled Internal Standards

Laboratories experiencing inconsistent results or isotopic interference with singly-labeled d3 or d5 internal standards should adopt Mometasone Furoate-13C,d6 [1]. The +7 Da mass shift from the dual 13C and D6 labels provides a more robust alternative, minimizing the risk of natural isotope abundance overlap and completely eliminating the potential for hydrogen-deuterium exchange, a known source of error with deuterium-only labels [1]. This is a critical upgrade for assays requiring long-term reproducibility.

High-Sensitivity LC-MS/MS Method Development

Analytical scientists developing new LC-MS/MS methods for mometasone furoate in biological fluids should select Mometasone Furoate-13C,d6 as the primary internal standard from the outset [1][2]. Its high isotopic purity (95% by HPLC, 98% atom D, 98% atom 13C) ensures a minimal background signal, which is essential for achieving the ultra-low LLOQs (0.25 pg/mL) now required for modern respiratory drug development . This proactive choice avoids future method re-validation and ensures compliance with current regulatory expectations for bioanalytical method validation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mometasone Furoate-13C,d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.